molecular formula C18H17ClN2O6 B6056001 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No. B6056001
M. Wt: 392.8 g/mol
InChI Key: IOFQKMSANVDQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate involves the inhibition of proteasome activity. The compound binds to the active site of the proteasome and disrupts its function, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In addition, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy. However, the compound has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate in scientific research. One potential direction is the development of new anticancer therapies based on the compound's mechanism of action. In addition, the compound's anti-inflammatory effects could be further explored for the development of novel anti-inflammatory drugs. Finally, the use of the compound as a fluorescent probe for the detection of protease activity could be expanded to other applications in the field of proteomics.

Synthesis Methods

The synthesis of 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate involves the reaction of 2-chloro-4-nitrobenzoic acid with ethoxyethylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final product.

Scientific Research Applications

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of protease activity and as a potential anticancer agent. Studies have shown that the compound can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6/c1-2-26-9-10-27-18(23)12-3-5-13(6-4-12)20-17(22)15-8-7-14(21(24)25)11-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQKMSANVDQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

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